molecular formula C8H6BrFO2 B1521890 3-Bromo-5-fluoro-4-methylbenzoic acid CAS No. 1191988-29-0

3-Bromo-5-fluoro-4-methylbenzoic acid

Cat. No.: B1521890
CAS No.: 1191988-29-0
M. Wt: 233.03 g/mol
InChI Key: KIOZXYDLEXQKKJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-5-fluoro-4-methylbenzoic acid is an aromatic compound that exhibits a range of biological activities due to its unique structural features, including the presence of bromine and fluorine atoms. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₈H₆BrF O₂
  • Molecular Weight : Approximately 233.03 g/mol
  • Functional Groups : Carboxylic acid, halogen substituents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The presence of bromine and fluorine enhances its binding affinity to target enzymes and receptors, which can lead to inhibition or modulation of specific biological processes. This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways in various organisms.

Enzyme Interaction

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can interact with dehalogenase enzymes, which are crucial for the bioremediation of halogenated compounds . Table 1 summarizes the enzyme inhibition data related to similar compounds.

CompoundEnzyme TargetIC50 (nM)Reference
This compoundUnknownTBD
3-Bromo-4-hydroxybenzoic acidDehalogenase50% max activity
Tetrabromobisphenol ADehalogenaseTBD

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In agricultural applications, it has been noted for its effectiveness against fungi such as Cytospora mandshurica and Coniella diplodiella, suggesting potential use as a fungicide . The compound's ability to modulate plant growth also indicates its relevance in agricultural biotechnology.

Case Studies

  • Enzyme Inhibition Study : A study investigated the enzyme inhibition properties of brominated phenolic compounds, including this compound. The results indicated significant inhibition of specific dehalogenases, which are critical for detoxifying environmental pollutants. The study highlighted the potential for using such compounds in bioremediation strategies .
  • Antifungal Efficacy : Another research project focused on the agricultural applications of this compound, demonstrating its effectiveness as an antifungal agent in crop protection. The compound exhibited a notable reduction in fungal growth rates, supporting its use in sustainable agriculture practices .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZXYDLEXQKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659227
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191988-29-0
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoro-4-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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